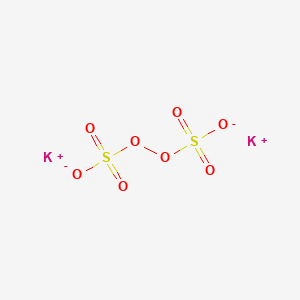

Potassium persulfate

Cat. No. B057054

Key on ui cas rn:

7727-21-1

M. Wt: 270.33 g/mol

InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07371273B2

Procedure details

About 1160 ml of water was heated in a reactor to 90° C. A solution of 1.39 g potassium persulfate initiator in 160 ml water was prepared. An initial 32 ml of this initiator solution was added to the reactor bath and stirred. Separately, a first monomer emulsion comprising 77.56 g styrene, 278.84 g hexyl methacrylate, 3.6 g ethylene glycol dimethacrylate, 1.44 g isooctylthio glycolate chain transfer agent, and 29.95 g of 30% Rhodafac RS 710 was prepared in 122.4 ml water. A second monomer emulsion comprising 6 g styrene, 21.6 g hexyl methacrylate, 12 g p-styrenesulfonyl chloride (blocked acid monomer of Example 2), 0.4 g ethylene glycol dimethacrylate, 0.16 g isooctylthio glycolate, and 3.33 g of 30% Rhodafac RS 710 was separately prepared in 13.6 g of water. The first monomer emulsion was added dropwise to the reaction vessel over a 30 minute period and stirred. Simultaneously, 110 g of the initiator solution was added dropwise to the reaction vessel over the same period. Fifteen minutes following completion of the first monomer emulsion and initiator feeds, the second monomer emulsion was added dropwise to the reaction bath over a period of 5 minutes. The remaining 18 g of initiator solution was added dropwise to the reaction bath over the same 5 minute period. The reaction was stirred and maintained at 90° C. for an additional 1.5 hours. About 0.3 g. t-butyl peroxide was then added to the reactor with continued heating for 15 minutes. The reaction was then allowed to cool to 50° C. Potassium hydroxide (50% in water) was added to bring the formed latex solution to a pH of 9.2. The solution was then stirred at 90° C. for an additional 1.5 hours during which the pH dropped to 6.8 (due to release of HCl resulting from the unblocking). The contents were cooled to ambient temperature, after which additional potassium hydroxide was added to adjust the pH to 8.5 and to salt the surface acid groups. The latex solution was subsequently filtered with a 200 mesh filter to obtain 20.0% solids latex solution having a particle size of 150 nm. The amount of acid in this latex was 14.8 millimoles.

Name

isooctylthio glycolate

Quantity

0.16 g

Type

reactant

Reaction Step Three

[Compound]

Name

initiator

Quantity

110 g

Type

reactant

Reaction Step Four

[Compound]

Name

initiator

Quantity

18 g

Type

reactant

Reaction Step Five

[Compound]

Name

initiator

Quantity

32 mL

Type

reactant

Reaction Step Eleven

Name

Name

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

C=CC1C=CC=CC=1.C(OCCCCCC)(=O)C(C)=C.C(OCCOC(=O)C(C)=C)(=[O:25])C(C)=C.C=CC1C=CC([S:43](Cl)(=[O:45])=[O:44])=CC=1.C([O:51][S:52]CCCCCC(C)C)(=O)CO.C([O:65][O:66]C(C)(C)C)(C)(C)C.[OH-:71].[K+:72].Cl.[OH2:74]>>[S:52]([O:65][O:66][S:43]([O-:45])(=[O:25])=[O:44])([O-:51])(=[O:74])=[O:71].[K+:72].[K+:72] |f:6.7,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Step Three

|

Name

|

isooctylthio glycolate

|

|

Quantity

|

0.16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)(=O)OSCCCCCC(C)C

|

Step Four

[Compound]

|

Name

|

initiator

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

initiator

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OOC(C)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Ten

|

Name

|

|

|

Quantity

|

122.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Eleven

[Compound]

|

Name

|

initiator

|

|

Quantity

|

32 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

13.6 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

1160 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

77.56 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Fifteen

|

Name

|

|

|

Quantity

|

278.84 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCCCCC

|

Step 16

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Step 17

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step 18

|

Name

|

|

|

Quantity

|

21.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCCCCC

|

Step 19

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=C(C=C1)S(=O)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The first monomer emulsion was added dropwise to the reaction vessel over a 30 minute period

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fifteen minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the second monomer emulsion was added dropwise to the reaction bath over a period of 5 minutes

|

|

Duration

|

5 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with continued heating for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 50° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was then stirred at 90° C. for an additional 1.5 hours during which the pH

|

|

Duration

|

1.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped to 6.8 (due

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents were cooled to ambient temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The latex solution was subsequently filtered with a 200 mesh

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.39 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |